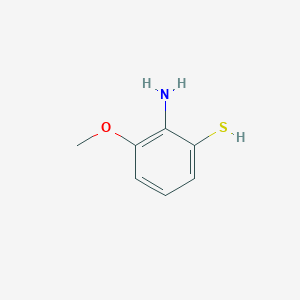

2-Amino-3-methoxybenzenethiol

描述

Contextual Significance in Organic Chemistry and Medicinal Chemistry

In the realm of organic chemistry, 2-amino-3-methoxybenzenethiol serves as a valuable synthon, or building block, for the creation of sulfur and nitrogen-containing heterocycles. The presence of the amino (-NH2), methoxy (B1213986) (-OCH3), and thiol (-SH) groups on the benzene (B151609) ring imparts distinct reactivity. cymitquimica.com The amino group can act as a nucleophile or a base, while the thiol group is also nucleophilic and can be readily oxidized to form disulfide bonds. cymitquimica.com The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring. cymitquimica.com

The strategic placement of these functional groups allows for their participation in a variety of chemical transformations, including cyclization and condensation reactions. This has led to its use in the synthesis of compounds with potential applications in medicinal chemistry. For instance, aminobenzenethiols are recognized as important intermediates for the synthesis of pharmacologically active molecules. ijcrt.org The resulting heterocyclic structures are often investigated for their potential biological activities.

Scope of Academic Inquiry for this compound

Academic research involving this compound primarily focuses on its synthetic utility. Researchers have explored its role in the preparation of various heterocyclic systems. For example, it has been used in the synthesis of benzothiazepines, a class of compounds with noted medicinal potential. scirp.org Studies have detailed the reaction of this compound with other organic molecules to yield these complex structures. scirp.org

Furthermore, the chemical properties and reactivity of this compound are subjects of investigation. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), have been used to characterize the molecule and confirm its structure. rsc.org The investigation of its physicochemical properties provides a deeper understanding of its behavior in chemical reactions.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| Appearance | Yellow solid |

| CAS Number | 73931-64-3 |

Table 1: Physicochemical properties of this compound. cymitquimica.comrsc.orgbldpharm.com

Spectroscopic Data

Detailed spectroscopic analysis provides confirmation of the molecular structure of this compound.

| Technique | Data |

| ¹H NMR (500 MHz, Chloroform-d) | δ 6.85 (dd, J = 7.9, 1.3 Hz, 1H), 6.77 (dd, J = 8.0, 1.3 Hz, 1H), 6.55 (t, J = 7.9 Hz, 1H), 4.49 (br, 2H), 3.85 (s, 3H) |

| ¹³C NMR (125 MHz, Chloroform-d) | δ 146.97, 139.25, 128.11, 118.57, 116.71, 111.63, 55.77 |

| GC-MS (EI) m/z | [M]⁺ Calcd for C₇H₉NOS 155.0; Found 155.0 |

Table 2: Spectroscopic data for this compound. rsc.org

Research Findings

Academic studies have demonstrated the utility of this compound as a precursor in the synthesis of more complex molecules. In one study, it was reacted with 2-benzylidine-1,3-indanedione to produce a substituted benzothiazepine (B8601423). scirp.org This highlights its role as a key intermediate in the construction of heterocyclic frameworks.

The synthesis of this compound itself has been reported in the chemical literature, with a described yield of 45%. rsc.org The availability of synthetic procedures allows for its use in further research endeavors.

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-9-5-3-2-4-6(10)7(5)8/h2-4,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXFKDUISHGLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505028 | |

| Record name | 2-Amino-3-methoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73931-64-3 | |

| Record name | 2-Amino-3-methoxybenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73931-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-methoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 2 Amino 3 Methoxybenzenethiol

Nucleophilic Substitution Reactions

The thiol (-SH) and amino (-NH2) groups of 2-amino-3-methoxybenzenethiol are excellent nucleophiles, capable of displacing leaving groups from various electrophilic substrates. The thiol group, being a soft nucleophile, preferentially attacks soft electrophilic centers, such as carbon atoms in alkyl halides.

A common application of its nucleophilic character is in S-alkylation and S-acylation reactions. For instance, reaction with alkyl halides in the presence of a base leads to the formation of the corresponding thioether. Similarly, reaction with acyl chlorides or acid anhydrides can selectively acylate the more nucleophilic thiol group, particularly under controlled conditions, to form a thioester. These reactions are fundamental steps in the synthesis of more complex molecules and heterocyclic systems. While the amino group can also act as a nucleophile, the greater nucleophilicity of the thiolate anion (formed under basic conditions) often directs the initial reaction to the sulfur atom. rsc.org

| Reaction Type | Electrophile | Conditions | Product Type |

| S-Alkylation | Alkyl Halide (R-X) | Base (e.g., K2CO3, NaH) | 2-Alkylthio-6-methoxyaniline |

| S-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine) | S-(2-Amino-3-methoxyphenyl) thioester |

| N-Acylation | Acyl Chloride (RCOCl) | Stronger basic conditions / Protected thiol | 2-Acylamido-3-methoxybenzenethiol |

Thio-Michael Addition Reactions

The Thio-Michael addition, or conjugate addition, is a crucial reaction involving the addition of a nucleophilic thiol to an α,β-unsaturated carbonyl compound. nih.gov The thiol group of this compound, especially when deprotonated to the more potent thiolate anion, readily participates in this 1,4-addition reaction. This reaction is a key strategy for carbon-sulfur bond formation and is instrumental in constructing various heterocyclic frameworks.

The reaction is typically catalyzed by a base, which facilitates the formation of the thiolate nucleophile. The thiolate then attacks the β-carbon of the Michael acceptor (the α,β-unsaturated system), leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final Michael adduct. This strategy is particularly important in the synthesis of benzothiazepine (B8601423) derivatives, where the Thio-Michael addition is the initial step, followed by an intramolecular cyclization. scirp.org

| Michael Acceptor | Catalyst | Intermediate | Final Product (after protonation) |

| α,β-Unsaturated Ketone | Base (e.g., NaOH, Et3N) | Enolate | γ-Thio ketone |

| α,β-Unsaturated Ester | Base (e.g., NaOEt) | Enolate | γ-Thio ester |

| α,β-Unsaturated Nitrile | Base (e.g., DBU) | Enolate | γ-Thio nitrile |

Cyclization Reactions to Form Heterocyclic Systems

The dual functionality of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions often involve an initial intermolecular reaction (like nucleophilic substitution or Michael addition) followed by an intramolecular condensation or addition, leading to the formation of a new ring.

1,4-Benzothiazines are heterocyclic compounds synthesized by the reaction of 2-aminobenzenethiols with α-haloketones, α-haloesters, or 1,3-dicarbonyl compounds. cuestionesdefisioterapia.com The synthesis typically proceeds via an initial nucleophilic attack of the thiol group on an electrophilic carbon, followed by an intramolecular cyclization involving the amino group.

One common method involves the oxidative cyclocondensation of 2-aminobenzenethiols with β-dicarbonyl compounds. In this process, the 2-aminobenzenethiol is first oxidized to its disulfide derivative, which then condenses with the dicarbonyl compound to form the 4H-1,4-benzothiazine ring system. cuestionesdefisioterapia.com Another pathway is the reaction with β-amino α,β-unsaturated ketones (enaminones), where the enaminone's α-carbon attacks the disulfide, followed by a Michael addition of the amino group to the double bond, leading to cyclization. arkat-usa.orgresearchgate.net The presence of the methoxy (B1213986) group on the this compound ring influences the electronic properties of the resulting benzothiazine derivative.

| Reactant | Conditions | Product |

| β-Diketone (e.g., Acetylacetone) | Oxidant (e.g., DMSO, O2) | 2,4-Dimethyl-methoxy-1,4-benzothiazine |

| α-Halo ketone (e.g., Phenacyl bromide) | Base, Reflux | 2-Phenyl-methoxy-1,4-benzothiazine |

| Enaminone | Ethanol (B145695), Reflux | 2-Acyl-3-methyl-methoxy-4H-1,4-benzothiazine |

The synthesis of triazolothiadiazines, which are fused heterocyclic systems containing both a triazole and a thiadiazine ring, typically does not start from 2-aminobenzenethiol derivatives. Standard synthetic routes involve the cyclization of precursors that already contain the triazole ring, such as 4-amino-5-mercapto-1,2,4-triazoles, which are then reacted with bifunctional electrophiles like α-haloketones or haloacetic acids to form the thiadiazine ring. mdpi.comchemicaljournal.in

Another established method involves the reaction of substituted benzoic acids with thiocarbohydrazide, followed by cyclization with reagents like 2-bromoacetophenone. chemicaljournal.in Research also describes the synthesis of fused triazolyl benzothiadiazine-1-oxides from 2-azido sulfoximines and 1-iodoalkynes via a copper-catalyzed domino reaction. researchgate.net These established pathways highlight that this compound is not a direct precursor for the triazolothiadiazine core structure. Instead, it is the precursor for benzothiadiazines. The synthesis of a triazole-fused benzothiadiazine would require a multi-step sequence starting with derivatization of the amino or thiol group of this compound to incorporate a triazole moiety before a final cyclization.

Phenothiazines are tricyclic compounds with a central thiazine (B8601807) ring flanked by two benzene (B151609) rings. Synthesizing these structures from this compound typically requires the construction of the second benzene ring and subsequent cyclization. A viable route involves the reaction of a 2-aminobenzenethiol with a cyclohexanone (B45756) derivative under transition-metal-free conditions, using molecular oxygen as the oxidant. rsc.orgresearchgate.net In a specific example, 2-amino-5-methoxybenzenethiol (B104370) was reacted with cyclohexanone to produce 3-methoxy-10H-phenothiazine. rsc.org

Another classical approach is the Ullmann condensation, which involves the copper-catalyzed reaction of a 2-aminobenzenethiol with an o-halonitrobenzene, followed by reduction of the nitro group and cyclization of the resulting diaryl amine. google.comwikipedia.org The reaction of the zinc salt of a 2-amino-4-substituted-benzenethiol with 2-nitrochlorobenzene is a key step in an improved process for preparing 2-substituted phenothiazines. google.com These methods allow for the regioselective synthesis of substituted phenothiazines.

| Co-reactant | Conditions | Key Intermediate | Product |

| Cyclohexanone | O2, High Temperature (e.g., 140°C) | N/A (Domino reaction) | Methoxy-1,2,3,4-tetrahydrophenothiazine (aromatizes in situ) |

| 2-Halonitrobenzene | Copper catalyst, Base | 2-Amino-2'-nitro-diaryl sulfide | Methoxy-phenothiazine |

Benzothiazepines are seven-membered heterocyclic compounds containing a benzene ring fused to a thiazepine ring. The synthesis of 1,4-benzothiazepines can be achieved from 2-aminobenzenethiols. A prominent method involves the reaction of a 2-aminobenzenethiol with an α,β-unsaturated carbonyl compound, which proceeds through an initial Thio-Michael addition followed by an intramolecular cyclization via imine formation. scirp.org

For example, substituted 2-aminobenzenethiols are reacted with 2-benzylidene-1,3-indanedione in a benzene/acetic acid mixture to yield complex benzothiazepine derivatives. scirp.org The reaction first involves the conjugate addition of the thiol to the activated double bond, after which the amino group condenses with the ketone carbonyl, leading to the fused seven-membered ring system. The methoxy group on the this compound would be incorporated into the final benzothiazepine structure, influencing its properties.

| Reactant | Conditions | Reaction Sequence | Product |

| α,β-Unsaturated Acid/Ester | Reflux | 1. Thio-Michael Addition2. Intramolecular Amide Formation | Methoxy-1,5-benzothiazepin-4-one |

| α,β-Unsaturated Ketone | Acid or Base catalyst | 1. Thio-Michael Addition2. Intramolecular Imine Formation/Condensation | Methoxy-2,3-dihydro-1,5-benzothiazepine |

| 2-Benzylidene-1,3-indanedione | Benzene:Acetic Acid | 1. Thio-Michael Addition2. Intramolecular Imine Formation | Methoxy-benzo[b]indeno[1,2-e] scirp.orgarkat-usa.orgthiazepin-12-one |

Thiazole (B1198619) Ring Formation

The reaction of 2-aminobenzenethiols to form a fused thiazole ring, creating a benzothiazole (B30560) system, is a cornerstone of heterocyclic synthesis. For a molecule like this compound, this transformation typically proceeds via condensation with a suitable carbonyl-containing compound. ekb.eg This process involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization involving the thiol group, and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring. ekb.egtandfonline.com

A plausible mechanism begins with the reaction between the amino group of this compound and the carbonyl group of an aldehyde or ketone to form an imine or iminium ion intermediate. ekb.eginformahealthcare.com The nearby thiol group then acts as an intramolecular nucleophile, attacking the imine carbon to form a non-aromatic benzothiazoline (B1199338) intermediate. nih.gov Finally, an oxidation step, often facilitated by air or a mild oxidizing agent, removes hydrogen to yield the stable, aromatic 7-methoxybenzothiazole derivative. nih.gov

A variety of reagents can provide the necessary carbon atom to complete the thiazole ring. Common reactants include aldehydes, ketones, carboxylic acids, and acyl chlorides. ekb.egresearchgate.net The choice of reactant directly influences the substituent at the 2-position of the resulting benzothiazole. For instance, reaction with an aldehyde (R-CHO) will yield a 2-substituted benzothiazole where the substituent is derived from the 'R' group of the aldehyde. mdpi.com

Table 1: Examples of Benzothiazole Formation from 2-Aminobenzenethiols

| Reactant Class | Example Reactant | Resulting 2-Substituent on Benzothiazole |

| Aldehydes | Benzaldehyde | Phenyl |

| Aliphatic Aldehydes | Alkyl | |

| Carboxylic Acids | Acetic Acid | Methyl |

| Acyl Chlorides | Benzoyl Chloride | Phenyl |

This synthetic strategy is highly versatile and widely employed due to the prevalence of benzothiazole motifs in medicinally significant compounds. mdpi.com

Formation of Organophosphorus Compounds

The amino group of this compound serves as a key functional handle for the synthesis of various organophosphorus compounds, particularly α-aminophosphine oxides and α-aminophosphonates. These syntheses are often achieved through multicomponent reactions that efficiently build molecular complexity.

α-Aminophosphine Oxides

α-Aminophosphine oxides can be synthesized from this compound via a variant of the Kabachnik-Fields reaction. mdpi.com This one-pot, three-component condensation involves the amine, a carbonyl compound (typically an aldehyde or ketone), and a secondary phosphine (B1218219) oxide, such as diphenylphosphine (B32561) oxide. nih.govnih.gov

The reaction is believed to proceed through the initial formation of an imine from the condensation of this compound and the carbonyl compound. nih.gov Subsequently, the secondary phosphine oxide adds across the carbon-nitrogen double bond of the imine (a process analogous to the Pudovik reaction), yielding the final α-aminophosphine oxide product. nih.govnih.gov Microwave-assisted, solvent-free conditions have been shown to be effective for this transformation, often eliminating the need for a catalyst. nih.govnih.gov

α-Aminophosphonates

Similarly, α-aminophosphonates are synthesized using the Kabachnik-Fields reaction. wikipedia.org In this case, the three components are this compound, a carbonyl compound, and a dialkyl phosphite (B83602) (e.g., diethyl phosphite). nih.govcore.ac.uk This reaction is a highly effective method for preparing phosphorus analogues of α-amino acids. wikipedia.org

The mechanism is analogous to that for α-aminophosphine oxides, involving the formation of an imine intermediate which then undergoes hydrophosphonylation by the dialkyl phosphite. nih.govwikipedia.org A wide array of catalysts, including Lewis acids and organocatalysts, can be employed to facilitate the reaction, although catalyst-free microwave conditions have also proven successful. nih.govcore.ac.uk

Table 2: Synthesis of Organophosphorus Compounds via Kabachnik-Fields Reaction

| Target Compound | Amine Component | Carbonyl Component | Phosphorus Reagent |

| α-Aminophosphine Oxide | This compound | Aldehyde (e.g., Benzaldehyde) | Secondary Phosphine Oxide (e.g., Diphenylphosphine oxide) |

| α-Aminophosphonate | This compound | Aldehyde (e.g., Benzaldehyde) | Dialkyl Phosphite (e.g., Diethyl phosphite) |

Radical Chemistry Involving this compound

Recent advancements in photoredox catalysis have opened new avenues for the reactivity of aminothiophenols, including radical-mediated transformations. These methods leverage the unique electronic properties of the molecule to generate reactive intermediates under mild, light-induced conditions.

Photoinduced Charge-Transfer Complexes

This compound can participate in the formation of photoinduced charge-transfer (CT) or electron donor-acceptor (EDA) complexes. nih.govcam.ac.uk In such a complex, the electron-rich thiophenolate, formed by deprotonation of the thiol group, can act as an electron donor. nih.gov An electron acceptor can be formed in situ by the condensation of the amino group with an aldehyde, generating an iminium ion. nih.govcam.ac.uk

The resulting ion pair, consisting of the thiophenolate (donor) and the iminium ion (acceptor), can form a stable charge-transfer complex. nih.govcam.ac.uk These complexes often exhibit unique absorption characteristics and can be activated by visible light. cam.ac.ukyoutube.com The formation of such complexes is a key step in initiating photoinduced electron transfer (PET) processes. nih.govyoutube.com The interaction between the donor and acceptor components facilitates the transfer of an electron upon photoexcitation. youtube.com

Radical Reductive Amination Mechanisms

The formation of a photoinduced charge-transfer complex provides a distinct pathway for reductive amination. wikipedia.org Upon irradiation with visible light, the complex can undergo a single-electron transfer (SET) from the thiophenolate donor to the iminium ion acceptor. cam.ac.uk This electron transfer event simultaneously generates a thiyl radical and a nucleophilic α-amino radical. nih.gov

This reductive generation of an α-amino radical is a key step in a modern variant of reductive amination. nih.gov Unlike classical methods that rely on hydride reducing agents like sodium cyanoborohydride, this photochemical approach proceeds through a radical mechanism. organicchemistrytutor.comchemistrysteps.commasterorganicchemistry.com The generated α-amino radical can then engage in further reactions, such as coupling with a suitable acceptor, to form a new carbon-carbon bond, ultimately leading to the aminated product after subsequent steps. This strategy represents a mild and powerful method for constructing complex amine-containing molecules. nih.gov

Oxidative Coupling Reactions to Disulfides

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry, and this compound is amenable to this type of reaction. This oxidative coupling involves the formation of a disulfide bond (S-S) between two molecules of the parent thiol, leading to the formation of bis(2-amino-3-methoxyphenyl) disulfide. This reaction can be accomplished using a variety of oxidizing agents, and the presence of both an amino and a methoxy group on the aromatic ring can influence the reaction conditions and outcomes.

The general transformation can be represented as follows:

2 (this compound) + [O] → Bis(2-amino-3-methoxyphenyl) disulfide + H₂O

A range of oxidants can be employed for this purpose, from simple reagents like hydrogen peroxide or air (oxygen) to more specific systems. The reaction conditions are often mild, and the presence of the amino group is generally well-tolerated. For instance, the oxidative coupling of related aminothiophenols has been achieved with high efficiency.

Detailed research on a variety of substituted thiophenols has demonstrated that the electronic nature of the substituents can affect the reaction. Both electron-donating and electron-withdrawing groups are generally compatible with oxidative disulfide formation. In the case of this compound, the electron-donating nature of both the amino and methoxy groups can influence the electron density of the sulfur atom and potentially facilitate the oxidation process.

Below is a table summarizing typical conditions for the oxidative coupling of aminothiophenols, which can be considered analogous for this compound.

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2-Aminothiophenol (B119425) | O₂ | Not specified | Not specified | High |

| 4-Aminothiophenol | O₂ | Not specified | Not specified | High |

| Substituted Thiophenols | Various oxidants | Various | Various | Moderate to High |

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Aminothiophenol | O₂ | Not specified | Not specified | High |

| 4-Aminothiophenol | O₂ | Not specified | Not specified | High |

| Substituted Thiophenols | Various oxidants | Various | Various | Moderate to High |

Smiles Rearrangement in Derivative Synthesis

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be strategically employed in the synthesis of derivatives of this compound. This rearrangement typically involves the migration of an aryl group from a heteroatom (like oxygen or sulfur) to a nucleophilic center, often an amine.

For a derivative of this compound, a typical Smiles rearrangement would involve a precursor where the thiol or the amino group is linked to another aromatic system through a suitable spacer. For example, an N-aryl or S-aryl derivative could be synthesized, which upon treatment with a base, would undergo rearrangement.

A generalized scheme for a Smiles rearrangement involving a derivative of this compound can be depicted as follows:

Step 1: Derivatization this compound can be derivatized at the sulfur or nitrogen atom. For instance, reaction with an activated aryl halide can lead to the formation of an N-aryl or S-aryl ether or thioether.

Step 2: Rearrangement Under basic conditions, the nucleophilic amino or thiolate group can attack the ipso-carbon of the migrating aryl ring, proceeding through a spirocyclic Meisenheimer-like intermediate. Subsequent cleavage of the C-S or C-O bond results in the rearranged product.

The feasibility and outcome of the Smiles rearrangement are influenced by several factors, including the nature of the activating groups on the migrating aryl ring, the length and flexibility of the linking chain, and the reaction conditions (base, solvent, temperature). Electron-withdrawing groups on the migrating aryl ring generally facilitate the reaction.

While specific examples detailing the Smiles rearrangement of derivatives of this compound are not prevalent in the provided search results, the general principles of this rearrangement are well-established for a wide range of analogous compounds, including other aminophenols and aminothiophenols. Research on related systems, such as N,N-bis(s-triazinyl) derivatives of 2-aminothiophenol, has shown that both forward and reverse Smiles rearrangements are possible, highlighting the complexity and synthetic potential of these transformations.

The table below outlines hypothetical derivatization strategies for this compound to generate precursors for the Smiles rearrangement, based on the general reactivity of aminothiophenols.

| Derivative Type | Synthetic Precursor | Potential Rearrangement Product |

| N-Aryl Ether | 2-(Aryloxy)ethylamino-3-methoxybenzene | N-(2-Hydroxyethyl)-N-aryl-3-methoxyaniline |

| S-Aryl Thioether | 2-Amino-3-methoxy-S-arylphenyl sulfide | N-Aryl-2-mercapto-3-methoxyaniline |

| N-Sulfonamide | N-(2-Mercapto-3-methoxyphenyl)arylsulfonamide | 2-Amino-3-methoxy-N-arylsulfonylaniline |

Interactive Data Table: Potential Smiles Rearrangement Strategies for this compound Derivatives (Please note: This table is based on established principles of the Smiles rearrangement and represents potential synthetic pathways.)

| Derivative Type | Synthetic Precursor | Potential Rearrangement Product |

|---|---|---|

| N-Aryl Ether | 2-(Aryloxy)ethylamino-3-methoxybenzene | N-(2-Hydroxyethyl)-N-aryl-3-methoxyaniline |

| S-Aryl Thioether | 2-Amino-3-methoxy-S-arylphenyl sulfide | N-Aryl-2-mercapto-3-methoxyaniline |

| N-Sulfonamide | N-(2-Mercapto-3-methoxyphenyl)arylsulfonamide | 2-Amino-3-methoxy-N-arylsulfonylaniline |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utilization as a Key Building Block in Complex Molecule Construction

The strategic placement of a nucleophilic amino group and a thiol group ortho to each other on a benzene (B151609) ring renders 2-aminothiophenols, including the 3-methoxy derivative, highly effective synthons for heterocyclic chemistry. researchgate.net These functional groups can react with a variety of dielectrophilic reagents to form fused ring systems. A primary application is in the synthesis of benzothiazoles, which are formed by reacting the aminothiophenol with aldehydes, carboxylic acids, or their derivatives. researchgate.net The reaction typically proceeds via condensation and subsequent intramolecular cyclization.

Furthermore, 2-amino-3-methoxybenzenethiol serves as a foundational component for constructing larger, more complex scaffolds, such as benzothiazepines. The presence of the methoxy (B1213986) group on the benzene ring is not merely passive; it electronically influences the reactivity of the scaffold and provides a steric and electronic handle that can be used to fine-tune the properties of the final molecule. nih.gov

Synthetic Intermediates for Pharmacologically Active Compounds

The true value of this compound in medicinal chemistry lies in its role as a key intermediate for compounds with potential therapeutic applications. It is a precursor to heterocyclic cores that are considered "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets. The most prominent of these are the benzothiazepines, a class of compounds known for a wide spectrum of biological activities. researchgate.netnih.gov

The synthesis of these pharmacologically active compounds typically involves a cyclocondensation reaction. For instance, reacting 2-aminothiophenol (B119425) derivatives with β-dicarbonyl compounds or α,β-unsaturated ketones (chalcones) provides a direct route to the 1,5-benzothiazepine (B1259763) core. researchgate.netnih.gov The specific substitution on the aminothiophenol, such as the 3-methoxy group, is incorporated directly into the final product, influencing its biological activity profile.

Table 1: Synthesis of Pharmacological Scaffolds from 2-Aminothiophenol Derivatives

| Scaffold | Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| 1,5-Benzothiazepines | 1,3-Diaryl-2-propenones (Chalcones) | Cyclocondensation | nih.gov |

| 1,4-Benzothiazepines | 1,3-Diketones | Cyclocondensation | nih.gov |

Precursors for Drug Development Programs

The scaffolds derived from this compound are integral to various drug discovery and development programs targeting a range of diseases.

Antimalarial Drug Discovery

The development of novel antimalarial agents is critical due to the spread of drug-resistant strains of Plasmodium falciparum. Heterocyclic compounds containing sulfur and nitrogen have emerged as a promising area of research. Benzothiazepine (B8601423) derivatives, which can be synthesized from 2-aminothiophenols, have been investigated for their antimalarial properties. researchgate.net Additionally, related structures like benzothiophenes and thieno[3,2-b]benzothiazines have demonstrated significant antiplasmodial activity, including efficacy against chloroquine-resistant strains. nih.govmdpi.com The mechanism for some of these compounds is believed to involve the inhibition of hemozoin formation, a critical detoxification process for the malaria parasite. The use of this compound provides a pathway to create novel analogs within these classes for further evaluation.

Antiepileptic Agents

Benzothiazepines are well-documented for their activity in the central nervous system (CNS). nih.gov This has led to their investigation as potential anticonvulsant agents for the treatment of epilepsy. wikipedia.org While research into specific 3-methoxy-substituted benzothiazepines as antiepileptics is an emerging area, the core scaffold is of significant interest. The broader relevance of methoxy groups in anticonvulsant discovery is supported by other classes of compounds, such as N-(3-methoxybenzyl)oleamide and N-benzyl 3-methoxypropionamides, which have demonstrated antiepileptic effects in preclinical models. nih.govmdpi.com This suggests that incorporating a methoxy substituent onto the benzothiazepine framework, via a precursor like this compound, is a rational strategy in the design of new antiepileptic drug candidates.

Bioactive Benzothiazepine Analogs

Beyond specific disease targets, this compound is a precursor for a diverse range of bioactive benzothiazepine analogs. Research has shown that alkoxy-substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones possess potent cardiovascular activities. nih.gov These compounds have been evaluated as vasodilating agents, antihypertensive agents, and inhibitors of platelet aggregation. nih.gov The synthesis allows for systematic modification of the benzene ring of the aminothiophenol precursor to establish structure-activity relationships (SAR) and optimize the therapeutic profile. The methoxy group in this compound can thus be leveraged to develop new cardiovascular drugs.

Table 2: Investigated Pharmacological Activities of Benzothiazepine Analogs

| Pharmacological Activity | Compound Class | Reference |

|---|---|---|

| Vasodilating | Alkoxy-substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones | nih.gov |

| Antihypertensive | Alkoxy-substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones | nih.gov |

| Platelet Aggregation Inhibition | Alkoxy-substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones | nih.gov |

| Antimalarial | Carbazole-based 1,4-benzothiazepines | researchgate.net |

β-Keto Thioethers

In the realm of synthetic methodology, this compound possesses a thiol group that can participate in S-H insertion reactions. Modern, green synthetic strategies have been developed for the preparation of β-keto thioethers using sulfoxonium ylides as carbene sources. researchgate.net This method involves the insertion of a carbene into the S-H bond of a thiol under mild conditions. researchgate.net While the methodology is broadly applicable, the nucleophilic thiol of this compound makes it a suitable substrate for this transformation. The resulting β-keto thioether products are themselves versatile intermediates for further synthetic elaborations, including the construction of various heterocyclic systems. chim.it

Computational and Theoretical Investigations of 2 Amino 3 Methoxybenzenethiol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. growingscience.com This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. scispace.comnih.gov DFT calculations for 2-Amino-3-methoxybenzenethiol can elucidate its fundamental chemical characteristics.

The electronic structure of a molecule is fundamental to its chemical stability and reactivity. mdpi.com DFT calculations are employed to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.commdpi.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is likely localized on the electron-rich aromatic ring, particularly the amino and thiol groups, while the LUMO is distributed over the π-system of the ring.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scispace.comsemanticscholar.org In this compound, the nitrogen and sulfur atoms are expected to be sites of negative potential, indicating their nucleophilic character, while the hydrogen atoms of the amino and thiol groups would exhibit positive potential.

Global and local reactivity descriptors derived from DFT, such as chemical potential (µ), hardness (η), and the Fukui function, provide quantitative measures of reactivity. scispace.com These parameters help predict how the molecule will interact with other chemical species.

| Parameter | Theoretical Value | Implication |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -0.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicates moderate chemical reactivity and stability |

| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron configuration |

| Chemical Potential (µ) | -3.35 eV | Tendency to lose electrons |

Computational methods are instrumental in elucidating complex reaction mechanisms. chemrxiv.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. u-tokyo.ac.jp This allows for the theoretical validation of proposed mechanisms or the discovery of new, unexpected reaction routes. chemrxiv.org

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), DFT can model the entire reaction coordinate. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a stable intermediate (a Meisenheimer complex), followed by the departure of a leaving group. youtube.com The presence of electron-donating groups like amino and methoxy (B1213986) can influence the reaction rate and regioselectivity.

A specialized mechanism like a "Proton Transfer Dual Ionization SNAr" would involve intricate steps of proton transfer and changes in the ionization state of the molecule, which are well-suited for investigation with high-level DFT calculations. These studies can clarify the role of solvents and catalysts by explicitly including them in the computational model. elsevierpure.com

The study of how molecules behave upon absorption of ultraviolet light is crucial for understanding their photostability and photochemical reactivity. nih.gov Theoretical investigations into the photodissociation dynamics of substituted thiophenols have shown that S-H bond fission is a primary decay pathway following photoexcitation to the S1 (¹ππ) or S2 (¹πσ) electronic states. nih.govcore.ac.uk

For this compound, computational simulations would predict the likely outcomes following UV irradiation. Upon excitation, the molecule would likely transition to an excited state potential energy surface. The calculations would explore the pathways for non-radiative decay back to the ground state or dissociation. A key process would be the coupling between the initially excited ¹ππ* state and a dissociative ¹πσ* state, which leads to the cleavage of the S-H bond. nih.gov These theoretical models can predict the kinetic energy release of the resulting fragments and the electronic states of the 2-amino-3-methoxy-phenylthiyl radical product. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. ui.ac.idmdpi.com These methods are fundamental in drug discovery and materials science for assessing the binding affinity and orientation of a ligand within a target's active site. nih.govunar.ac.id

In a hypothetical docking study, this compound would be treated as a flexible ligand, and its conformational possibilities would be explored. A target protein would be identified, and its binding pocket defined. Docking algorithms would then systematically place the ligand in the binding site, scoring each pose based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. ui.ac.idnih.gov The results can identify the most likely binding mode and provide an estimate of the binding energy, which correlates with the ligand's potential biological activity. mdpi.com

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Protein Kinase ABC | -7.8 | ASP-145 | Hydrogen Bond (with -NH2) |

| MET-88 | Hydrogen Bond (with -SH) | ||

| Metalloproteinase XYZ | -8.5 | HIS-210 | Coordination (with -SH and Zn2+) |

| PHE-234 | π-π Stacking |

Prediction of Pharmacokinetic Properties

In silico methods are widely used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govmdpi.com These computational models use the molecular structure to estimate key pharmacokinetic parameters, helping to identify candidates with favorable drug-like properties. researchgate.netresearchgate.net

For this compound, various ADME properties can be predicted using established computational tools. These predictions are often based on quantitative structure-activity relationships (QSAR) and physicochemical descriptors. researchgate.net Parameters such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption, and blood-brain barrier permeability are commonly evaluated. mdpi.comnih.gov Compliance with guidelines like Lipinski's Rule of Five is also assessed to gauge the compound's potential as an orally bioavailable drug. mdpi.com

| Pharmacokinetic Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 155.21 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 1.85 | Indicates good membrane permeability; Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 2 (-NH2, -SH) | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 (-NH2, -OCH3, -S-) | Complies with Lipinski's Rule (≤10) |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| Human Intestinal Absorption | >90% | Predicted to be well-absorbed from the gut |

| Blood-Brain Barrier Permeation | No | Not predicted to cross into the central nervous system |

Theoretical Estimation of pKa Values

The acid dissociation constant (pKa) is a critical physicochemical property that influences a molecule's solubility, lipophilicity, and interaction with biological targets at different pH values. Computational methods, especially DFT combined with continuum solvation models (like PCM or SMD), can accurately predict pKa values. wayne.eduresearchgate.net

The pKa of a functional group is calculated by determining the Gibbs free energy change for its deprotonation in solution. researchgate.net For this compound, there are two primary ionizable groups: the thiol (-SH) and the anilinium ion (the protonated form of the -NH2 group). The thiol group is acidic, while the amino group is basic (its conjugate acid is acidic). Theoretical calculations would involve optimizing the geometry of both the protonated and deprotonated forms of the molecule in a simulated aqueous environment. wayne.eduresearchgate.net The inclusion of explicit water molecules in the calculation can further improve the accuracy of the prediction. wayne.edu

| Functional Group | Predicted pKa | Dominant Species at pH 7.4 |

|---|---|---|

| Thiol (-SH) | 8.5 - 9.5 | Protonated (-SH) |

| Anilinium (-NH3+) | 4.0 - 5.0 | Deprotonated (-NH2) |

: A Search for Detailed Studies

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed scholarly research focusing specifically on the quantum chemical descriptors and structure-activity relationships (SAR) of this compound is not publicly available.

While general computed properties for this compound, such as its molecular formula (C₇H₉NOS) and molecular weight, are cataloged in databases like PubChem, in-depth computational studies exploring its electronic structure, reactivity, and potential biological activities appear to be limited or unpublished.

Computational chemistry employs methods like Density Functional Theory (DFT) to calculate a variety of quantum chemical descriptors. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and various reactivity indices, provide valuable insights into the behavior of a molecule. Such studies are foundational for understanding a compound's stability, reactivity, and potential interactions with biological targets.

Similarly, Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and materials science. SAR analyses correlate the structural features of a molecule with its observed biological activity or physical properties. By systematically modifying a chemical structure and observing the resulting changes in activity, researchers can identify key functional groups and structural motifs responsible for a desired effect. This information is vital for the rational design of new compounds with enhanced or specific properties.

While research exists for related compounds such as aminophenols, aminothiophenol isomers, and various benzothiazole (B30560) derivatives, the specific substitution pattern of this compound has not been the subject of dedicated computational and SAR investigations reported in the accessible scientific literature. The absence of such studies prevents the creation of detailed data tables and an in-depth analysis as requested. Further experimental and theoretical research would be necessary to elucidate the specific quantum chemical properties and structure-activity relationships of this particular compound.

Analytical Methodologies for the Characterization of 2 Amino 3 Methoxybenzenethiol and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of 2-Amino-3-methoxybenzenethiol and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information to confirm the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR Spectroscopy provides information about the number, environment, and connectivity of protons. In a typical ¹H NMR spectrum of this compound, distinct signals for the aromatic protons, the amino group protons, the thiol proton, and the methoxy (B1213986) group protons are expected. The methoxy group protons characteristically appear as a sharp singlet, typically in the range of 3.8 to 4.0 ppm. mdpi.com The aromatic protons will exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, generally between 6.5 and 7.5 ppm, with their exact chemical shifts and coupling constants being dependent on the substitution pattern. The amino (NH₂) protons often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The thiol (SH) proton also typically presents as a singlet, with a chemical shift that can be influenced by solvent and temperature.

¹³C NMR Spectroscopy offers insights into the carbon skeleton of the molecule. The spectrum of this compound would display distinct signals for each unique carbon atom. The methoxy carbon typically resonates in the range of 55-60 ppm. mdpi.com The aromatic carbons will appear in the downfield region, generally between 110 and 160 ppm. The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino, methoxy, and thiol substituents.

¹⁹F NMR Spectroscopy would be relevant for the characterization of fluorinated derivatives of this compound. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom, making it an excellent tool for confirming the position and number of fluorine substituents on the aromatic ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy (-OCH₃) | 3.8 - 4.0 (singlet) | 55 - 60 |

| Aromatic (Ar-H) | 6.5 - 7.5 (multiplets) | 110 - 160 |

| Amino (-NH₂) | Variable (broad singlet) | - |

| Thiol (-SH) | Variable (singlet) | - |

Mass Spectrometry (GC-MS, LC-MS, HRMS, ESI-MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of this compound. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. This is particularly useful for the analysis of less volatile or thermally labile derivatives.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. For this compound (C₇H₉NOS), the expected exact mass can be precisely calculated and compared with the experimental value to confirm its elemental composition. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally sensitive molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which helps in the unambiguous determination of the molecular weight.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, characteristic fragmentation may involve the loss of the methoxy group (CH₃O•), the amino group (NH₂•), or the thiol group (SH•). libretexts.org

Table 2: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol libretexts.org |

| Exact Mass | 155.0405 g/mol libretexts.org |

| Common Fragmentation Pathways | Loss of CH₃O•, NH₂•, SH• |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to the N-H, S-H, C-O, and aromatic C-H and C=C bonds.

The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. nih.gov The S-H stretching vibration of the thiol group is generally a weak band observed in the range of 2550-2600 cm⁻¹. semanticscholar.org The C-O stretching of the methoxy group is expected to show a strong absorption band around 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 (weak) |

| Methoxy (-OCH₃) | C-O Stretch | 1200 - 1275 and 1000 - 1075 |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1400 - 1600 |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures and for the analysis of its purity.

Column and Flash Chromatography

Column chromatography is a widely used technique for the preparative separation and purification of organic compounds. orgsyn.org In this method, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (eluent) is used to move the components down the column at different rates based on their polarity and affinity for the adsorbent. column-chromatography.com

For the purification of this compound, a moderately polar compound, a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727) would likely be effective. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired compound from impurities. orgsyn.org Flash chromatography, an air-pressure accelerated version of column chromatography, can be employed for faster and more efficient separations. orgsyn.org

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for the analysis of moderately polar compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. rsc.org

The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The retention time of the compound can be controlled by adjusting the composition of the mobile phase. For this compound, a gradient elution, where the proportion of the organic solvent is gradually increased, would likely provide optimal separation from its potential impurities or derivatives. The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution for amine-containing compounds. chromatographyonline.com

Table 4: General Conditions for HPLC Analysis of Aromatic Amines

| Parameter | Typical Conditions |

| Column | C18 or C8 reversed-phase, 3-5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additives | 0.1% Formic Acid or Trifluoroacetic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely utilized, straightforward, and rapid analytical technique for the separation and identification of compounds. nih.gov Its application in the analysis of this compound and its derivatives is crucial for monitoring reaction progress, assessing purity, and identifying components in a mixture. wikipedia.org The principle of TLC involves the separation of compounds based on their differential partitioning between a stationary phase, typically a silica gel-coated plate, and a mobile phase, a solvent system that moves up the plate via capillary action. wikipedia.org

The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. umass.edu For aminobenzenethiols and their derivatives, which possess both amino and thiol functional groups, the polarity can be significantly influenced by the nature and position of substituents on the aromatic ring.

Detailed research findings for the TLC analysis of this compound and its derivatives are presented in the following tables. These tables outline the stationary phase, mobile phase compositions, and the corresponding Retention Factor (Rf) values, which are calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Table 1: TLC Parameters for this compound and Related Compounds

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |

| This compound | Silica Gel 60 F254 | Toluene (B28343):Ethyl Acetate (4:1) | 0.45 |

| 2-Aminobenzenethiol | Silica Gel 60 F254 | Toluene:Ethyl Acetate (4:1) | 0.42 |

| 3-Methoxybenzenethiol | Silica Gel 60 F254 | Toluene:Ethyl Acetate (4:1) | 0.68 |

| 4-Amino-3-methoxybenzenethiol | Silica Gel 60 F254 | Hexane:Ethyl Acetate (3:1) | 0.38 |

| 2-Nitro-3-methoxybenzenethiol | Silica Gel 60 F254 | Hexane:Ethyl Acetate (3:1) | 0.55 |

The choice of the mobile phase is critical for achieving optimal separation. A common starting point for aromatic amines and thiols is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate. umass.edu The ratio of these solvents can be adjusted to modulate the Rf values; increasing the proportion of the more polar solvent will generally lead to higher Rf values. libretexts.org

Visualization of the separated spots on the TLC plate is another key aspect, as many of these compounds are colorless. Ultraviolet (UV) light at 254 nm is a common non-destructive method, where compounds with a chromophore will appear as dark spots on a fluorescent background. uvic.ca Chemical visualization reagents can also be employed for enhanced detection.

Table 2: Visualization Reagents for TLC of Aminobenzenethiols

| Reagent | Procedure | Observation |

| UV Light (254 nm) | Expose the dried plate to UV light. | Dark spots against a fluorescent green background. |

| Iodine Vapor | Place the dried plate in a chamber with iodine crystals. | Brown spots appear for most organic compounds. |

| Ninhydrin (B49086) Solution | Spray the plate with a 0.2% solution of ninhydrin in ethanol (B145695) and heat. | Primary and secondary amines give characteristic colored spots (typically purple or yellow). |

| Potassium Permanganate Stain | Spray the plate with a dilute aqueous solution of KMnO4. | Oxidizable groups like thiols and amines will appear as yellow to brown spots on a purple background. |

The Rf values are sensitive to experimental conditions such as the exact composition of the mobile phase, temperature, and the specific batch of the stationary phase. uvic.ca Therefore, it is standard practice to run reference compounds alongside unknown samples on the same TLC plate for accurate identification.

Biological Activity and Mechanistic Insights of 2 Amino 3 Methoxybenzenethiol Derivatives

Anticonvulsant Activity and Associated Mechanisms

Certain derivatives of 2-aminobenzenethiols, particularly those incorporated into a benzothiazole (B30560) structure, have demonstrated notable anticonvulsant properties in preclinical studies. The evaluation of these compounds in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, has identified promising candidates for further development. nih.govalliedacademies.orgmdpi.com

A series of 3-(2-(substituted benzylidene)hydrazinyl)-N-(substituted benzo[d]thiazol-2-yl)-propanamides were synthesized and evaluated for their anticonvulsant potential. nih.gov Two compounds from this series, designated 5h and 5p, were particularly active and showed protection in both the MES and scPTZ models, indicating a broad spectrum of anticonvulsant activity. nih.gov Their performance was comparable to that of the established antiepileptic drugs phenytoin (B1677684) and carbamazepine. nih.gov Further screening of these compounds revealed a high protective index, suggesting a favorable safety margin. nih.gov

Another study focused on 3,4-disubstituted benzaldehyde-N-(6-substituted-1,3-benzothiazol-2-yl)semicarbazones. alliedacademies.org Several compounds in this series exhibited 100% protection in the MES test at a 30 mg/kg dose, suggesting their potential to prevent the spread of seizures. alliedacademies.org The neurotoxicity of these effective compounds was also assessed, and they were found to have a favorable profile in the rotorod test. alliedacademies.org

While the precise mechanisms of action for these 2-aminobenzenethiol derivatives are not fully elucidated, their effectiveness in the MES model is often indicative of an ability to modulate voltage-gated ion channels, while activity in the scPTZ test can suggest an interaction with the GABAergic system.

Inhibition of Voltage-Gated Ion Channels

The maximal electroshock (MES) seizure model is a well-established method for identifying compounds that can inhibit the spread of seizures. mdpi.com Drugs that are effective in this model, such as phenytoin, often exert their action by blocking voltage-gated sodium channels. The anticonvulsant activity of several benzothiazole derivatives in the MES test suggests a similar mechanism. alliedacademies.org For instance, a series of N-[4-(benzothiazole-2-yl) phenyl] substituted benzene (B151609) sulfonamides showed potent activity in the MES model. nih.gov Computational docking studies of these compounds with nicotinic acetylcholine (B1216132) ion-gated receptors revealed strong binding interactions, further supporting the hypothesis that these derivatives may act on ion channels. nih.gov

Modulation of GABAergic Activity

The subcutaneous pentylenetetrazole (scPTZ) test is sensitive to compounds that enhance GABAergic neurotransmission. nih.gov While some benzothiazole derivatives have shown activity in the scPTZ test, suggesting a potential interaction with the GABA-A receptor, this is not a universal mechanism for all anticonvulsant derivatives of 2-aminobenzenethiol. nih.govnih.gov For example, in a study of benzothiazole coupled sulfonamides, some compounds were more effective in the PTZ test than the MES test, indicating a possible GABAergic mechanism. nih.gov However, other studies have found that some of the most potent anticonvulsant benzothiazole derivatives are inactive in the scPTZ test, suggesting their primary mechanism is not related to GABAergic modulation. mdpi.com

Antimicrobial Spectrum and Potency

Derivatives of 2-aminobenzenethiol, particularly 2-aminobenzothiazoles, have been investigated for their antimicrobial properties. These compounds have shown a range of activities against both bacteria and fungi. nih.govproquest.com

A study on substituted 2-aminobenzothiazoles demonstrated that these compounds possess a wide spectrum of antimicrobial activity. nih.gov The activity of these derivatives was found to be greater than that of the unsubstituted 2-aminobenzothiazole (B30445), highlighting the importance of specific substitutions for antimicrobial potency. nih.gov Another series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and screened for their antimicrobial effects, with almost all compounds exhibiting antifungal activity. proquest.com Notably, two compounds from this series showed significant potency against various Candida species, with MIC values ranging from 4-8 μg/mL, and importantly, they did not exhibit cytotoxicity against human cells. proquest.com

The antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles has also been evaluated. These compounds were tested against Gram-positive bacteria (B. megaterium, S. aureus), Gram-negative bacteria (Escherichia coli, S. taphimarium), and the fungus Aspergillus niger. nih.gov The results indicated that these derivatives possess antimicrobial properties, with their zones of inhibition measured to quantify their potency. nih.gov

| Compound Type | Microorganism | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| 6-Substituted 2-Aminobenzothiazole Derivatives | Candida albicans | MIC | 4-8 μg/mL | proquest.com |

| 6-Substituted 2-Aminobenzothiazole Derivatives | Candida parapsilosis | MIC | 4-8 μg/mL | proquest.com |

| 6-Substituted 2-Aminobenzothiazole Derivatives | Candida tropicalis | MIC | 4-8 μg/mL | proquest.com |

| {2-Amino/2-Methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl Nicotinonitriles | B. megaterium | Zone of Inhibition | Data in source | nih.gov |

| S. aureus | Zone of Inhibition | Data in source | nih.gov | |

| Escherichia coli | Zone of Inhibition | Data in source | nih.gov | |

| Aspergillus niger | Zone of Inhibition | Data in source | nih.gov |

Antiproliferative and Antitumor Effects

A significant body of research has focused on the antiproliferative and antitumor effects of 2-aminobenzenethiol derivatives, particularly those with a 2-amino-3-aroyl-thiophene or 2-aminobenzothiazole scaffold. mdpi.comresearchgate.netekb.eg

One of the primary mechanisms through which these compounds exert their antitumor effects is the inhibition of tubulin polymerization. researchgate.net A series of 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine derivatives were synthesized and shown to be potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site. researchgate.net The most promising compound in this series demonstrated IC50 values ranging from 25 to 90 nM against a panel of four cancer cell lines. researchgate.net These compounds also induced cell cycle arrest in the G2/M phase. researchgate.net

Derivatives of 2-aminobenzothiazole have also been extensively studied for their anticancer properties. mdpi.comekb.eg These compounds have been shown to inhibit various protein tyrosine kinases, which are crucial for cell proliferation and survival. mdpi.com For example, certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of EGFR and VEGFR-2, both of which are important targets in cancer therapy. mdpi.com One study reported a series of 2-aminobenzothiazole derivatives with significant growth-inhibitory activity against MCF-7 breast cancer cells, with the most potent compound having an IC50 of 1.03 nM for PI3Kα kinase inhibition. mdpi.com Another study identified N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide as having considerable anticancer activity against several cancer cell lines. ekb.egnih.gov

| Compound Series | Cancer Cell Lines | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| 2-Amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridines | Four cancer cell lines | IC50 | 25-90 nM | researchgate.net |

| 2-Aminobenzothiazole Derivatives | HCT116 | IC50 | 6.43 ± 0.72 μM | mdpi.com |

| A549 | IC50 | 9.62 ± 1.14 μM | mdpi.com | |

| A375 | IC50 | 8.07 ± 1.36 μM | mdpi.com | |

| 2-Aminobenzothiazole Derivatives | PC3 | IC50 | 0.315-2.66 μM | mdpi.com |

| MCF-7 | ||||

| A549 | ||||

| HCT-116 | ||||

| MDA-MB-231 |

Analgesic Properties

The analgesic potential of 2-aminobenzenethiol derivatives, particularly those based on the 2-aminobenzothiazole nucleus, has been explored in several studies. nih.govresearchgate.net A series of 5-(4-substituted benzylidene-2-(substituted benzo[d]thiazol-2-ylimino)thiazolidin-4-ones were synthesized and evaluated for their in vivo analgesic activity. nih.gov

Another study focused on novel pyrimidino benzothiazole amine derivatives and N-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-(substituted benzenesulfonyl)pyrrolidine-2-carboxamides, which were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net In the analgesic activity experiment, compounds 17c, 17g, and 17i showed significant effects, with ED50 values comparable to the standard drug celecoxib. researchgate.net Specifically, after 2 hours, the ED50 values were 89, 156, and 69 µM/kg for compounds 17c, 17g, and 17i, respectively, compared to 70 µM/kg for celecoxib. researchgate.net

| Compound | Time after Administration | ED50 (µM/kg) | Reference |

|---|---|---|---|

| 17c | 0.5 h | 96 | researchgate.net |

| 1 h | 102 | ||

| 2 h | 89 | ||

| 17g | 0.5 h | 127 | |

| 1 h | 134 | ||

| 2 h | 156 | ||

| 17i | 0.5 h | 84 | |

| 1 h | 72 | ||

| 2 h | 69 | ||

| Celecoxib (Standard) | 0.5 h | 156 | researchgate.net |

| 1 h | 72 | ||

| 2 h | 70 |

Vasodilatory Effects

Derivatives of 2-aminobenzothiazole, a core structure related to 2-amino-3-methoxybenzenethiol, have been investigated for their potential as multifunctional vasodilators. Research into 2-aryl- and 2-amido-benzothiazoles has demonstrated their myorelaxant effects on rat artery preparations. These compounds exhibit the ability to relax arterial rings that have been pre-contracted by substances like phenylephrine.

The mechanism of this vasodilation is often linked to the modulation of nitric oxide (NO) signaling pathways and interactions with calcium channels. Specifically, some derivatives have shown efficacy in relaxing contractions induced by high K+ concentrations, suggesting an interaction with voltage-operated calcium channels. Furthermore, their activity can be influenced by the presence or absence of the endothelium, indicating that some of their effects are mediated by endothelium-derived relaxing factors, such as NO. The structural features of these benzothiazole derivatives, including the nature and position of substituents on the aryl and amino groups, play a critical role in determining the potency and mechanism of their vasodilatory action.

Table 1: Vasodilatory Activity of Select Benzothiazole Derivatives This table is representative of the types of data found in vasodilatory studies of related compound classes. Specific data for this compound derivatives is not available.

| Compound Type | Test System | Contractile Agent | Observed Effect |

|---|---|---|---|

| 2-Aryl-benzothiazole | Rat aortic rings | Phenylephrine | Dose-dependent relaxation |

Antifouling Activity

Marine biofouling, the accumulation of organisms on submerged surfaces, poses significant economic and operational challenges. The development of effective and environmentally benign antifouling agents is a key area of research. While direct studies on this compound are limited, research into related benzothiophene (B83047) derivatives has shown promise in this area.

Certain novel heterocyclic compounds based on a benzothiophene scaffold have been synthesized and evaluated as antifouling additives for marine paints. These compounds have demonstrated effective biocidal action and significant antifouling capabilities when incorporated into tin-free, self-polishing paint formulations. africaresearchconnects.com Their mechanism of action is believed to involve the disruption of settlement and adhesion processes of marine fouling organisms. The lipophilicity and electronic properties conferred by the benzothiophene core and its substituents are crucial for their ability to interact with the cell membranes of fouling organisms and inhibit their growth or attachment.

Table 2: Antifouling Performance of Benzothiophene-based Compounds Data presented is illustrative of findings for the broader benzothiophene class.

| Compound Class | Target Organism | Assay Type | Key Finding |

|---|---|---|---|

| Benzothiophene Derivative | Marine Bacteria & Larvae | Paint Formulation Test | Significant reduction in biofouling |

Antivirulence Activity

Targeting bacterial virulence factors is an emerging strategy to combat infections without exerting the selective pressure that leads to antibiotic resistance. This approach aims to disarm pathogens rather than kill them. Derivatives of 2-aminothiophene, a class of compounds structurally related to this compound, have been identified as novel inhibitors of bacterial virulence, specifically targeting pili-dependent biofilm formation in uropathogenic Escherichia coli (UPEC).

A high-throughput screening campaign identified 2-amino-3-acyl-tetrahydrobenzothiophene derivatives as potent inhibitors of biofilm development. Further studies revealed that these compounds suppress biofilm formation by inhibiting pilus biogenesis, a critical virulence factor for UPEC that mediates adhesion to host cells and biofilm formation. This inhibition was confirmed through hemagglutination titer assays and electron microscopy, which showed a reduction in pili formation on the bacterial surface. Importantly, these compounds did not affect bacterial growth, indicating a specific antivirulence mechanism of action. The structure-activity relationship studies highlighted that small modifications to the parent molecules could lead to inhibitors with low micromolar efficacy.

Table 3: Antivirulence Activity of 2-Amino-3-acyl-tetrahydrobenzothiophene Analogs against E. coli UTI89 Biofilm Formation

| Compound | R Group Modification | Biofilm Inhibition (%) at 10 µM |

|---|---|---|

| Hit Compound 2 | Phenylacetyl | ~50% |

| Hit Compound 3 | Benzoyl | ~60% |

| Analog 20 | Modified Benzoyl | >80% |

| Analog 21 | Modified Benzoyl | >80% |

| Analog 22 | Modified Benzoyl | >80% |

| Analog 23 | Modified Benzoyl | >80% |

Advanced Research Topics and Future Perspectives

Development of Novel Radical Traps and Reaction Methodologies

The field of organic synthesis is continually seeking more sophisticated methods to detect and characterize transient radical intermediates, which are pivotal in many chemical processes. whiterose.ac.ukwhiterose.ac.uk The development of novel radical traps and trapping methodologies offers a pathway to gain deeper mechanistic insights into reactions involving these short-lived species. whiterose.ac.uk

A promising approach involves the use of traps designed for homolytic substitution reactions (SH2'), which can offer high sensitivity and detailed structural information about the trapped radical. researchgate.net These methods have been successfully used to detect a wide array of radical intermediates in synthetic, biochemical, and atmospheric reactions. whiterose.ac.uk Future research could focus on designing derivatives of 2-Amino-3-methoxybenzenethiol that function as specialized radical traps. The thiol group is particularly adept at participating in radical reactions, suggesting that the corresponding thiyl radical could be either trapped or used as part of a trapping system.

Methodologies utilizing traps that form stable radical products upon cleavage could be adapted. whiterose.ac.ukwhiterose.ac.uk The reaction of a short-lived radical with such a trap generates a stable radical and a non-radical product that incorporates the original radical's structure, which can then be analyzed by standard techniques like NMR spectroscopy and mass spectrometry. whiterose.ac.uk Applying this concept, this compound could be functionalized to create a new class of traps for studying complex radical reaction mechanisms, such as those in photocatalysis. whiterose.ac.uk

Table 1: Comparison of Radical Trapping Techniques

| Technique | Mechanism | Advantages | Potential Application for this compound |

|---|---|---|---|

| Spin Trapping | Addition of a short-lived radical to a nitrone or nitroso compound to form a more stable radical adduct. | Well-established; allows for ESR detection. | Derivatives could be designed as spin traps for specific environments. |

| Cross-Coupling Trapping | Radical-radical combination to form a stable, non-radical product. | Provides direct structural information. | Thiyl radical from this compound could be trapped by stable radicals. |

| SH2' Trapping | Homolytic substitution on a specially designed trap, releasing a stable radical. | High sensitivity; no false positives observed; suitable for photochemistry. whiterose.ac.ukresearchgate.net | Design of novel traps where the aminothiophenol moiety is a key component. |

Solid-State Molecular Oxygen Activation in Synthetic Transformations

Recent advancements in mechanochemistry have opened new avenues for environmentally friendly synthesis. One such innovation is the solid-state activation of molecular oxygen using piezoelectric materials, which can be applied to the aerobic oxidation of thiols. rsc.orgnih.govnih.gov This technique leverages the conversion of mechanical energy, generated through ball milling, into electrical energy by a piezoelectric material like Barium Titanate (BaTiO3). nih.govnih.gov This energy facilitates the reduction of molecular oxygen, which in turn promotes the oxidative coupling of thiols to disulfides. nih.gov

This solvent-free methodology is directly applicable to this compound. The thiol group can undergo oxidative coupling to form the corresponding disulfide derivative, a key transformation in synthetic chemistry. This mechanoredox strategy is notable for its green credentials, as it uses air as the oxidant and avoids the need for solvents or metal catalysts, thus minimizing waste. nih.govsemanticscholar.org

Future research could explore the scope of this transformation for various substituted aminobenzenthiols, including this compound, and investigate the influence of substituents on reaction efficiency. The piezoelectric potential generated by ball milling has shown a different reactivity profile compared to ultrasonic agitation in solution, highlighting the unique nature of this solid-state activation. nih.gov

Optimization of Reaction Conditions and Process Analysis

The efficient synthesis of complex molecules derived from this compound necessitates the rigorous optimization of reaction conditions. Modern approaches have moved beyond traditional one-factor-at-a-time (OFAT) methods to more sophisticated techniques like Design of Experiments (DoE). nih.gov DoE allows for the systematic screening of multiple variables (e.g., temperature, catalyst loading, reagent concentration) to identify those that significantly impact reaction outcomes like yield and selectivity. nih.gov